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discovery and history of W-84 dibromide

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A comprehensive guide to the discovery, history, and mechanism of action of **W-84 dibromide**, a significant allosteric modulator of muscarinic acetylcholine receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

W-84 dibromide, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator with high selectivity for the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its discovery can be traced back to early investigations into the structure-activity relationships of polymethylene bis-quaternary ammonium compounds. A key early publication by F. Mitchelson in 1975 in the European Journal of Pharmacology described the antimuscarinic action of a related compound, heptane-1,7-bis-(dimethyl-3'-phthalimidopropylammonium bromide), laying the groundwork for understanding the allosteric nature of these molecules.[4][5] This pioneering work demonstrated that such compounds did not follow the classic competitive antagonism model, suggesting a more complex interaction with the receptor.

Subsequent research in the late 1980s and early 1990s further elucidated the specific properties of **W-84 dibromide**. Studies by Jepsen et al. (1988) and Mohr et al. (1992) were instrumental in characterizing its role as an allosteric modulator that stabilizes cholinergic antagonist-receptor complexes, a property that gives it significant potential as an antidote against organophosphate poisoning by enhancing the protective effects of orthosteric antagonists like atropine.

Chemical and Physical Properties



W-84 dibromide is a symmetrical molecule featuring two quaternary ammonium centers separated by a hexamethylene chain.[6] This structure is crucial for its interaction with the allosteric site on the M2 receptor.

Property	Value	Reference
Systematic Name	Hexamethylene-bis-[dimethyl- (3- phthalimidopropyl)ammonium] dibromide	[1]
CAS Number	21093-51-6	[1][7]
Molecular Formula	C32H44Br2N4O4	[1][7]
Molecular Weight	708.53 g/mol	[1][7]
Appearance	White to off-white solid	[8]
Solubility	Soluble to 10 mM in DMSO	
Storage	Room temperature, sealed from moisture. For long-term storage in solvent, -80°C is recommended.	[8]

Mechanism of Action: Allosteric Modulation of the M2 Receptor

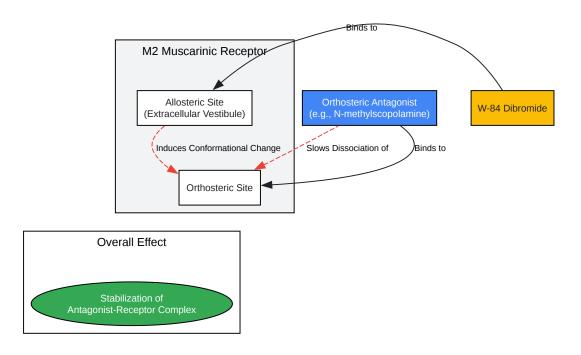
W-84 dibromide functions as a negative allosteric modulator of orthosteric antagonist binding to the M2 muscarinic receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[6][9] This interaction does not prevent the binding of the orthosteric ligand but rather modifies its binding kinetics, specifically by slowing the dissociation rate of the antagonist from the receptor.[10] This results in a stabilization of the antagonist-receptor complex.

The binding site for **W-84 dibromide** has been mapped to the extracellular vestibule of the M2 receptor.[11][12] Mutagenesis studies have identified key amino acid residues in the second



extracellular loop (o2) and near the junction of the third extracellular loop (o3) and the seventh transmembrane domain (TM7) as being critical for the high-affinity binding of W-84.[1] Specifically, Tyr177 in the o2 loop and Thr423 in the TM7 region are crucial for its high potency. [1]

Signaling Pathway of W-84 Dibromide at the M2 Receptor



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Mechanism of W-84 dibromide's allosteric modulation of the M2 muscarinic receptor.



Quantitative Pharmacological Data

The following table summarizes key quantitative data from radioligand binding assays and functional studies that characterize the interaction of **W-84 dibromide** with muscarinic receptors.

Parameter	Value	Species/Tissue	Experimental Conditions	Reference
Kd	12.3 ± 1.8 nM	Guinea pig cardiac membranes	[³H]dimethyl-W84 binding	[6]
kon	2.1 x 10 ⁷ M ⁻¹ min ⁻¹	Guinea pig cardiac membranes	[³H]dimethyl-W84 binding	[6]
t ₁ / ₂ (dissociation)	4.3 min	Guinea pig cardiac membranes	[³H]dimethyl-W84 binding	[6]
Affinity (M2)	70.1 nM	Rat atria	Displacement of [3H]QNB	[13]
Affinity (M1)	~280-350 nM	Rat cerebral cortex	Displacement of [3H]QNB	[13]
Affinity (M4)	~112 nM	Rabbit lung	Displacement of [3H]QNB	[13]
In Vivo Efficacy	0.1 mg/kg reduces LD₅o of atropine by 78%	Mouse	Prophylactic administration against paraoxon poisoning	[6]

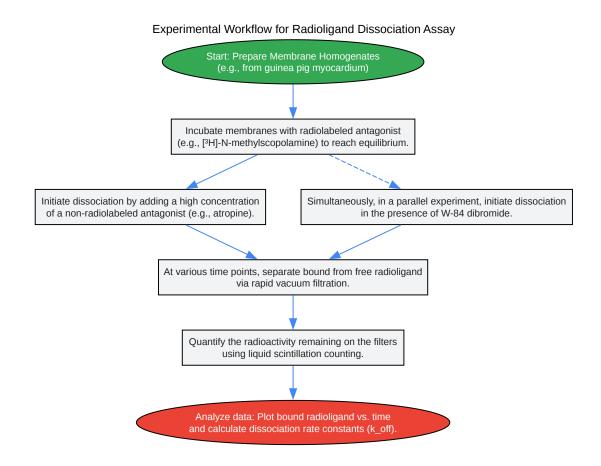
Key Experimental Protocols

The characterization of **W-84 dibromide** has relied on several key experimental techniques, primarily radioligand binding assays. Below are generalized protocols based on the cited literature.



Radioligand Dissociation Kinetics Assay

This experiment is crucial for demonstrating the allosteric mechanism of **W-84 dibromide** by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist.



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Generalized workflow for assessing the impact of W-84 on antagonist dissociation rates.



Methodology Details:

- Membrane Preparation: Tissues (e.g., guinea pig atria, rat cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.
- Equilibrium Binding: The membrane preparation is incubated with a saturating concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), until binding reaches a steady state.
- Dissociation Initiation: The dissociation of the radioligand is initiated by adding a large excess of an unlabeled competitor (e.g., 1 μM atropine) to prevent re-binding of the dissociated radioligand. This is done in two sets of conditions: with and without W-84 dibromide.
- Sample Collection: At various time intervals, aliquots are taken and rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.
- Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
- Data Analysis: The amount of bound radioligand is plotted against time. The resulting curve
 is fitted to a mono- or bi-exponential decay model to calculate the dissociation rate
 constant(s) (koff). A significantly slower koff in the presence of W-84 dibromide indicates a
 negative allosteric interaction.

Equilibrium Competition Binding Assay

This assay is used to determine the affinity (Ki) of **W-84 dibromide** for its allosteric site by measuring its ability to compete with a radiolabeled allosteric modulator or its effect on the binding of an orthosteric radioligand.

Methodology Details:

 Assay Setup: A constant concentration of the radioligand (e.g., [3H]dimethyl-W84 or [3H]NMS) and the membrane preparation are incubated with varying concentrations of the



competing unlabeled ligand (W-84 dibromide).

- Incubation: The mixture is incubated until equilibrium is reached.
- Separation and Quantification: Bound and free radioligand are separated by vacuum filtration, and the bound radioactivity is quantified.
- Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal doseresponse curve. The IC₅₀ value (the concentration of W-84 dibromide that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

W-84 dibromide has been a pivotal tool in the study of muscarinic receptor pharmacology. Its well-characterized allosteric mechanism has provided significant insights into the structure and function of G-protein coupled receptors and has highlighted the therapeutic potential of allosteric modulators. The ability of **W-84 dibromide** to enhance the protective effects of atropine against organophosphate poisoning underscores its potential in clinical applications, although it is primarily used as a research chemical.[4][6] Future research may focus on leveraging the structural understanding of the **W-84 dibromide** binding site to design novel, highly selective allosteric modulators with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and physiological disorders.

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